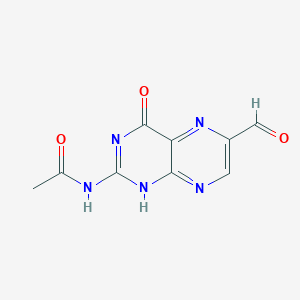
CID 279446
説明
CID 279446 is a useful research compound. Its molecular formula is C9H7N5O3 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Function in Cells : CID has been pivotal in studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. This method is beneficial for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in mammalian cells. These systems allow fine-tuning gene expression and multiplexing biological signals with different logic gating operations. They have applications in digital inducible expression and transient genome manipulation (Ma et al., 2023).
Protein Localization in Living Cells : CID can control protein-protein interactions and localization in living cells with high spatiotemporal control. This is significant for studying dynamic biological processes, such as peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Water Use Efficiency and Productivity in Barley : CID is used in agronomy to improve water use efficiency and productivity in barley. Carbon isotope discrimination (CID) serves as a reliable method for selecting high water use efficiency and productivity in barley breeding programs (Anyia et al., 2007).
Hematopoietic Stem Cell Transplantation : CID techniques are used in medical research, such as in allogeneic hematopoietic stem cell transplantation for treating combined immunodeficiencies (CIDs). This involves the selective depletion of naive T cells from allografts, reducing the risk of graft-versus-host disease (Touzot et al., 2015).
Cell Biology Applications : CID has resolved numerous problems in cell biology, especially in studying lipid second messengers and small GTPases. It aids in understanding how small pools of signaling molecules generate a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Child and Adolescent Development Research : CID is utilized in developmental research to align research goals with research designs. It is part of methodologies that help bridge gaps between research design and objectives (Hamaker, Mulder, & van IJzendoorn, 2020).
特性
IUPAC Name |
N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBCPKAHJKOGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2=NC(=CN=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)C2=NC(=CN=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



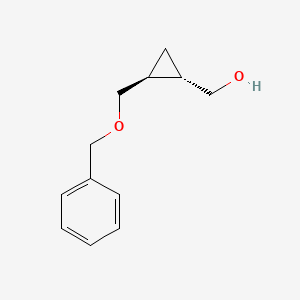
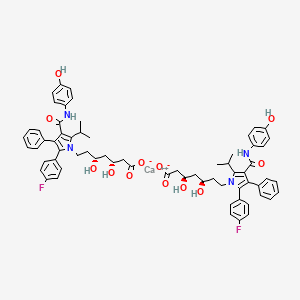
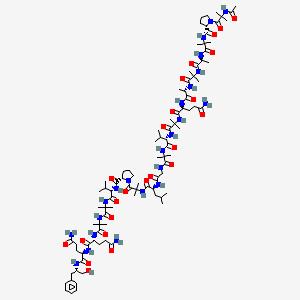
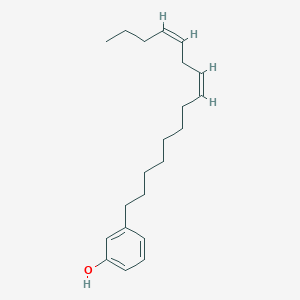
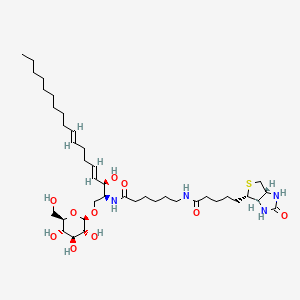
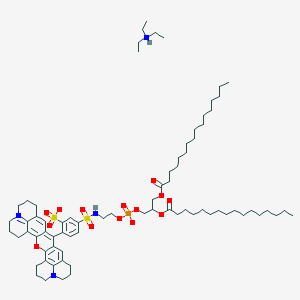
![(2S,3S)-1-(diaminomethylidene)-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-ium-3-ol;chloride](/img/structure/B8069762.png)
![[(2S)-2-[[3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-1-ium-1-ylidene]methanediamine;chloride](/img/structure/B8069770.png)
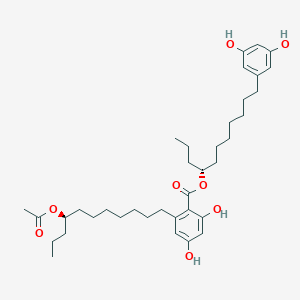

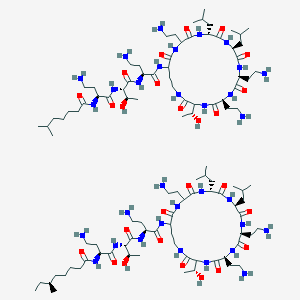
![N-[(3S,6S,7R,10S,14R,15R)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B8069802.png)
![5,5a-Dihydro-1,5a,9,13-tetrahydroxy-3,7-dimethyl-4H,10H,12H,16H-dibenzo[de,d'e']furo[2,3-g](/img/structure/B8069811.png)
![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Phe-DL-Val]](/img/structure/B8069812.png)